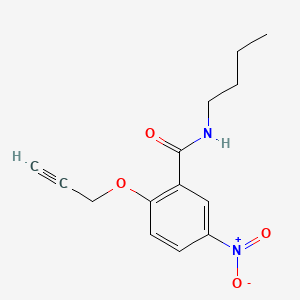

N-Butyl-5-nitro-2-(2-propynyloxy)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butyl-5-nitro-2-prop-2-ynoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-5-8-15-14(17)12-10-11(16(18)19)6-7-13(12)20-9-4-2/h2,6-7,10H,3,5,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNHAQLPTDVJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988161 | |

| Record name | N-Butyl-5-nitro-2-[(prop-2-yn-1-yl)oxy]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68505-93-1 | |

| Record name | N-Butyl-5-nitro-2-(2-propyn-1-yloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68505-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-5-nitro-2-(2-propynyloxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-5-nitro-2-[(prop-2-yn-1-yl)oxy]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-5-nitro-2-(2-propynyloxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Butyl 5 Nitro 2 2 Propynyloxy Benzamide

Reaction Pathways for the Preparation of N-Butyl-5-nitro-2-(2-propynyloxy)benzamide

The preparation of the title compound is typically achieved through a convergent synthesis where different fragments of the molecule are prepared separately and then combined.

Multi-Step Synthesis Approaches Involving Nitration, Propynyloxy (B15346420) Introduction, and N-Alkylation

The synthesis of this compound can be logically broken down into three key transformations: nitration of a salicylic (B10762653) acid derivative, introduction of the propargyl group, and finally, amidation with n-butylamine. A plausible synthetic route is outlined below:

Nitration of a Salicylic Acid Derivative: The synthesis would likely commence with a commercially available salicylic acid derivative. The nitration is a critical step to introduce the nitro group at the 5-position of the benzene (B151609) ring. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity. The starting material for this step could be methyl salicylate (B1505791) or a similar protected salicylic acid to avoid unwanted side reactions with the carboxylic acid group.

Introduction of the Propynyloxy Group: Following nitration, the hydroxyl group at the 2-position is alkylated with propargyl bromide. This Williamson ether synthesis is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction introduces the reactive alkynyl functional group.

Amide Formation (N-Alkylation): The final key step is the formation of the N-butyl amide. This can be achieved through several methods. One common approach involves the hydrolysis of the ester group (if a salicylic acid ester was used as the starting material) to the corresponding carboxylic acid. The resulting 2-(2-propynyloxy)-5-nitrobenzoic acid is then coupled with n-butylamine. This coupling is typically facilitated by a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) and an additive such as Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with n-butylamine.

An alternative sequence could involve the initial N-butylation of a salicylic acid derivative, followed by nitration and then introduction of the propynyloxy group. However, the reactivity of the N-butyl group under nitrating conditions would need to be carefully considered to prevent unwanted side reactions.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagents for each step.

For the N-alkylation of the amide , studies on related benzamides have shown that the choice of base and solvent can significantly impact the yield and selectivity. For instance, in the N-alkylation of primary benzylamines, cesium carbonate in anhydrous N,N-dimethylformamide (DMF) has been shown to be effective. researchgate.net The use of an excess of the primary amine can also favor the formation of the desired secondary amine over tertiary amine byproducts. researchgate.net The reaction time is another critical parameter that needs to be optimized to ensure complete conversion without the formation of degradation products.

In the synthesis of related N-substituted benzamides, the use of coupling agents like EDCI and HOBt has been demonstrated to provide good yields in the amidation step. nih.gov The reaction is typically carried out at 0°C initially and then allowed to proceed at room temperature. The purification of the final product is often achieved through column chromatography. nih.gov

The table below summarizes key considerations for optimizing the synthesis of this compound based on analogous reactions.

| Reaction Step | Reagents/Conditions to Optimize | Rationale for Optimization |

| Nitration | Nitrating agent concentration, temperature, reaction time | To control regioselectivity and prevent over-nitration. |

| Propargylation | Base (e.g., K2CO3, NaH), solvent (e.g., Acetone, DMF), temperature | To ensure complete etherification and minimize side reactions. |

| Amidation | Coupling agent (e.g., EDCI, HOBt), base (e.g., DIPEA), solvent, temperature, stoichiometry of reactants | To maximize yield, minimize racemization (if applicable), and simplify purification. nih.gov |

Synthetic Access to Analogs and Derivatization of the this compound Scaffold

The synthesis of analogs and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR).

Strategic Modifications of the Benzamide (B126) Core for Structure-Activity Relationship Studies

Modifications to the benzamide core can provide valuable insights into the structural requirements for biological activity. Key areas for modification include the substituents on the aromatic ring and the nature of the amide group.

Variation of the Nitro Group: The position and electronic nature of the substituent at the 5-position can be altered. For example, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) can significantly impact the molecule's properties. The synthesis of 4-nitrobenzamide (B147303) derivatives has been reported, providing a template for such modifications. ijpbs.com

Substitution at Other Positions: Introduction of substituents at other positions on the benzene ring can probe steric and electronic effects.

Modification of the N-Alkyl Group: The n-butyl group can be replaced with other alkyl chains (e.g., methyl, ethyl, isopropyl), cyclic groups (e.g., cyclohexyl), or aromatic moieties (e.g., benzyl). This can influence the lipophilicity and conformational flexibility of the molecule. Studies on the synthesis of N-substituted benzamides have demonstrated the feasibility of introducing a wide range of substituents. researchgate.net

The following table outlines potential modifications to the benzamide core for SAR studies.

| Modification Site | Example Modifications | Potential Impact |

| 5-Position | -CN, -CF3, -Cl, -OCH3, -NH2 | Alter electronic properties and hydrogen bonding potential. ijpbs.com |

| Other Ring Positions | -F, -Cl, -CH3 | Probe steric and electronic effects on activity. |

| N-Substituent | -CH3, -CH(CH3)2, -Cyclohexyl, -Benzyl | Modulate lipophilicity, steric bulk, and potential for pi-stacking interactions. researchgate.net |

Introduction and Variation of Alkynyl Moieties for Functional Diversification

The propargyl group is a versatile handle for further functionalization through reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling.

Variation of the Alkynyl Chain: The length of the alkynyl chain can be extended or shortened. For instance, using 3-butyn-1-ol (B147353) or 4-pentyn-1-ol (B147250) derivatives in the etherification step would lead to analogs with longer linkers.

Terminal Alkyne Modification: The terminal alkyne can be coupled with various azides to introduce a wide range of substituents via click chemistry, leading to triazole-containing analogs. The Sonogashira coupling reaction can be used to couple the terminal alkyne with aryl or vinyl halides, introducing further structural diversity. researchgate.net Metal-free photoinduced alkynylation methods have also been developed for the synthesis of alkynyl amides. rsc.org

Chemo-Divergent Synthetic Approaches for Related Benzamide Structures

Chemo-divergent synthesis allows for the generation of a variety of structurally distinct molecules from a common intermediate. Starting from a key intermediate in the synthesis of this compound, different reaction pathways can be explored to access related benzamide structures.

For example, the intermediate 2-(2-propynyloxy)-5-nitrobenzoic acid could be subjected to different amidation conditions to produce a library of N-substituted amides. Alternatively, the propargyl group could undergo intramolecular cyclization reactions under specific conditions to form heterocyclic systems fused to the benzamide core. The development of one-pot, multi-component reactions also represents a chemo-divergent approach to rapidly assemble complex benzamide derivatives. acs.org Furthermore, attempts at N-alkylation of certain 2-azidobenzamides have been shown to lead to unexpected benzotriazinone and quinazolinone structures, highlighting the potential for chemo-divergent outcomes based on subtle changes in the starting material and reaction conditions. nih.gov

Spectroscopic and Structural Elucidation of N Butyl 5 Nitro 2 2 Propynyloxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For N-Butyl-5-nitro-2-(2-propynyloxy)benzamide, both ¹H and ¹³C NMR spectroscopy would be required.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the n-butyl group, the propargyl group (including the terminal alkyne proton), and the aromatic ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal adjacent proton relationships.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The expected spectrum would show signals for the four distinct carbons of the butyl group, the three carbons of the propynyloxy (B15346420) group, and the six carbons of the substituted benzene (B151609) ring. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group and the electron-donating propynyloxy and amide groups.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | NH Proton |

| Data not available | Data not available | Data not available | O-CH₂ (propargyl) |

| Data not available | Data not available | Data not available | N-CH₂ (butyl) |

| Data not available | Data not available | Data not available | Alkyne CH |

| Data not available | Data not available | Data not available | CH₂ (butyl) |

| Data not available | Data not available | Data not available | CH₂ (butyl) |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O (amide) |

| Data not available | Aromatic Carbons |

| Data not available | Alkyne Carbons |

| Data not available | O-CH₂ (propargyl) |

| Data not available | N-CH₂ (butyl) |

| Data not available | CH₂ (butyl) |

| Data not available | CH₂ (butyl) |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound, which is C₁₄H₁₆N₂O₄. The experimentally determined mass should match the calculated theoretical mass with a high degree of accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺. The fragmentation pattern would likely involve the loss of the butyl group, the propargyl group, the nitro group, and other characteristic fragments, which would help to confirm the proposed structure.

Hypothetical Mass Spectrometry Data Table

| m/z | Interpretation |

|---|---|

| Data not available | [M+H]⁺ or [M]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, the asymmetric and symmetric stretches of the nitro group, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data not available | N-H Stretch (amide) |

| Data not available | ≡C-H Stretch (alkyne) |

| Data not available | C-H Stretches (aliphatic and aromatic) |

| Data not available | C≡C Stretch (alkyne) |

| Data not available | C=O Stretch (amide) |

| Data not available | N-O Asymmetric Stretch (nitro) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The benzamide (B126) ring, substituted with a nitro group and a propynyloxy group, would exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The positions and intensities of these absorptions are sensitive to the electronic nature of the substituents on the benzene ring.

Hypothetical UV-Vis Data Table

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

|---|

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state, including the relative orientations of the butyl chain, the propynyloxy group, and the nitro group with respect to the benzene ring. Furthermore, X-ray diffraction analysis would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

Mechanistic Insights into the Biological Action of N Butyl 5 Nitro 2 2 Propynyloxy Benzamide

Identification and Characterization of Molecular Targets

The precise molecular targets of N-Butyl-5-nitro-2-(2-propynyloxy)benzamide have not yet been fully identified in published research. However, studies on analogous nitrobenzamide structures suggest potential interactions with key enzymes and receptors involved in inflammatory and cell signaling pathways.

Receptor Binding and Ligand-Receptor Interactions

Specific receptor binding affinities and detailed ligand-receptor interaction studies for this compound are not publicly available. The characterization of such interactions is fundamental to understanding a compound's pharmacological profile.

Cellular and Subcellular Modulatory Mechanisms

The influence of this compound on cellular and subcellular activities is an area requiring further investigation. Methodologies applied to similar compounds provide a roadmap for how its mechanisms may be elucidated.

Investigation of Intracellular Signaling Pathways

While direct studies on this compound are lacking, related nitrobenzamide derivatives have been shown to modulate key intracellular signaling pathways. For example, some of these compounds can suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) at the mRNA and protein levels. nih.gov This suggests an interference with signaling cascades that regulate the transcription and translation of these inflammatory mediators. The precise pathways, such as NF-κB or MAPK signaling, that are modulated by these compounds are often the subject of detailed molecular biology studies.

Structure Activity Relationship Sar Studies and Rational Design of N Butyl 5 Nitro 2 2 Propynyloxy Benzamide Analogs

Correlating Substituent Effects on Biological Potency of Benzamide (B126) Derivatives

The benzamide scaffold is a common feature in many biologically active compounds. nih.gov The biological potency of benzamide derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. mdpi.comresearchgate.net In previous studies on other benzamide series, the introduction of fluorine atoms was found to improve the biological properties and binding affinity of the derivatives. nih.gov The inherent flexibility of the benzamide bond can be constrained by intramolecular hydrogen bonds, which in turn influences the molecule's conformation and interaction with its biological target. nih.gov

Research into various benzamide derivatives has demonstrated that even minor changes to the substituents can lead to substantial differences in activity. For instance, in one study on 2-phenoxybenzamides, replacing a piperazinyl substituent with a hydrogen atom, an amino group, or an N-Boc-amino group resulted in a decrease in antiplasmodial activity. mdpi.com Conversely, shifting a substituent from a meta to a para position on the phenyl ring led to a significant increase in both activity and selectivity. mdpi.com These findings highlight the sensitivity of the benzamide core to structural modifications.

Table 1: Illustrative Substituent Effects on a Hypothetical Benzamide Core Note: This table is for illustrative purposes to demonstrate SAR principles.

| Compound ID | R1-Substituent (Position 5) | R2-Substituent (Anilino Ring) | Relative Potency |

| Analog A | -NO₂ | -H | Baseline |

| Analog B | -NH₂ | -H | Decreased |

| Analog C | -Cl | -H | Increased |

| Analog D | -NO₂ | 4-Fluoro | Increased |

| Analog E | -NO₂ | 2-Fluoro | Slightly Decreased |

Impact of the Nitro Group on Pharmacological Profile

The nitro group (-NO₂) is a potent electron-withdrawing moiety that profoundly influences a molecule's physicochemical properties. nih.gov Its presence on the benzamide ring at position 5 in N-Butyl-5-nitro-2-(2-propynyloxy)benzamide has significant implications for its pharmacological profile. The electron-withdrawing nature of the nitro group can affect the electronic distribution across the entire molecule, potentially enhancing receptor binding affinity or stability. svedbergopen.comresearchgate.net

The nitro group can act as a key pharmacophore, a part of a molecule responsible for its biological activity. nih.gov It can also impact polarity and interactions with amino acids within a protein's binding site. nih.gov In some contexts, the reduction of the nitro group within cells is essential for the compound's mechanism of action. nih.gov While the nitro group is sometimes associated with toxicity, it remains a valuable functional group in drug design due to its strong influence on pharmacokinetics and pharmacodynamics. svedbergopen.comresearchgate.net For example, the introduction of fluorine atoms ortho to a nitro group on a benzamide scaffold has been explored to create more electron-deficient aromatic rings and increase the acidity of the amide proton, thereby influencing binding. nih.gov

Influence of the Propynyloxy (B15346420) Moiety on Target Recognition and Selectivity

The 2-(2-propynyloxy) group is a critical component for target engagement. The alkyloxy side chain at this position can significantly modulate antagonistic activity. Studies on structurally related 2-alkyloxy benzamide derivatives have shown that the length and branching of the alkyl chain can enhance potency. nih.gov For instance, increasing the carbon chain length from three (propoxy) up to five or six carbons has been shown to gradually improve antagonistic activity in certain receptor systems. nih.gov

The propynyloxy moiety, with its terminal alkyne, offers unique characteristics. The triple bond introduces rigidity and a specific electronic profile compared to a saturated alkyl chain. This can be crucial for fitting into a specific binding pocket and may be involved in precise interactions, such as pi-stacking or hydrogen bonding, with the target protein. Computational modeling approaches, such as molecular docking and molecular dynamics simulations, are often used to elucidate these critical interactions between ligands and their target proteins. nih.gov The specific geometry of the propynyloxy group can therefore be a key determinant of both target recognition and selectivity.

Role of the N-Butyl Chain in Ligand Efficiency and Biological Response

Table 2: Hypothetical Ligand Efficiency (LE) Based on N-Alkyl Chain Variation Note: LE is often calculated as (Binding Affinity) / (Number of Heavy Atoms). This table is for illustrative purposes.

| Analog | N-Alkyl Chain | Heavy Atoms | pIC₅₀ | Ligand Efficiency (pIC₅₀/HA) |

| Analog F | -Methyl | 17 | 6.0 | 0.35 |

| Analog G | -Ethyl | 18 | 6.5 | 0.36 |

| Analog H | -Propyl | 19 | 7.2 | 0.38 |

| Parent Cmpd. | -Butyl | 20 | 7.8 | 0.39 |

| Analog I | -Pentyl | 21 | 7.9 | 0.38 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov A successful QSAR analysis can provide deep insights into essential structural features and predict the bioactivity of new, unsynthesized compounds. nih.gov For a series of analogs of this compound, a QSAR model could be developed to guide the design of more potent and selective molecules.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and using statistical methods to build a mathematical model that links these descriptors to the observed biological activity. researchgate.net For benzamide derivatives, important descriptors might include the solvent-accessible surface area, specific partial charges on atoms, and the presence of hydrogen bond donors or acceptors. nih.gov A robust QSAR model, properly validated using both internal and external test sets, serves as a powerful predictive tool. nih.gov It can be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest activity, thereby accelerating the drug discovery and optimization process. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In pharmaceutical research, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

A review of publicly available scientific literature and research databases did not yield specific molecular docking studies conducted on N-Butyl-5-nitro-2-(2-propynyloxy)benzamide. While studies on other nitrobenzamide derivatives exist, detailing their binding affinities and interactions with various biological targets, this specific compound has not been the subject of such published analyses. Therefore, there is no available data detailing its binding energy, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or predicted binding poses with any specific biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are used to assess the stability of a ligand-target complex and to understand the dynamic nature of their interaction.

There are no specific molecular dynamics simulation studies published for this compound in the available literature. Consequently, data regarding its conformational flexibility, the stability of its potential binding to any target, or analyses of its dynamic movements within a simulated biological environment are not available.

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be either structure-based or ligand-based.

No published research could be identified that includes this compound within a library for virtual screening purposes. As such, there are no reports of this compound being identified as a "hit" in a virtual screening campaign, nor are there studies that have used it as a template for discovering novel analogs.

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico methods are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which constitute its pharmacokinetic profile. These predictions help in the early stages of drug development to identify candidates with favorable drug-like properties.

Specific in silico pharmacokinetic and pharmacodynamic profiling data for this compound are not present in the accessible scientific literature. Therefore, there is no available data on its predicted properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, or potential for toxicity based on computational models. General information suggests the compound has potential biological activities, but this is not substantiated with specific in silico profiling data.

Preclinical in Vivo Pharmacological Evaluations

Efficacy Assessments in Relevant Animal Models

There is no available data from in vivo studies to report on the efficacy of N-Butyl-5-nitro-2-(2-propynyloxy)benzamide in any animal models. Scientific publications detailing such assessments could not be located.

Pharmacokinetic Studies in Animal Systems (e.g., Microsomal Stability, Metabolic Pathways)

Information regarding the pharmacokinetic properties of this compound in animal systems is not available. This includes data on its absorption, distribution, metabolism, and excretion (ADME), as well as specific parameters like microsomal stability and its metabolic pathways.

Future Research Directions and Therapeutic Potential of N Butyl 5 Nitro 2 2 Propynyloxy Benzamide

Identification of Novel Therapeutic Niches and Applications

While preliminary studies have pointed towards the general antimicrobial and anticancer properties of N-Butyl-5-nitro-2-(2-propynyloxy)benzamide, a crucial future direction lies in the precise identification of novel and specific therapeutic niches. ontosight.ai This involves moving beyond broad-spectrum activity and pinpointing specific diseases, pathogens, or cancer types where this compound or its derivatives could offer a distinct advantage.

Antimicrobial Applications: The global challenge of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Future research should focus on screening this compound and its analogues against a wide panel of multidrug-resistant (MDR) bacteria. The nitroaromatic moiety is a well-established pharmacophore in antimicrobial drugs, often activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species. Investigations could specifically target MDR strains of pathogens such as Mycobacterium tuberculosis, where nitro-containing compounds have already shown promise. Furthermore, its potential as an antifungal or antiprotozoal agent remains largely unexplored and warrants investigation against pathogens like Candida auris or Plasmodium falciparum.

Oncological Applications: In the realm of oncology, research should aim to identify specific cancer cell lines that exhibit heightened sensitivity to this compound. The nitro group suggests potential as a hypoxia-activated prodrug, which could be selectively toxic to the hypoxic cells found in solid tumors. Future studies could explore its efficacy in cancers known for their hypoxic microenvironments, such as pancreatic, ovarian, and non-small cell lung cancers. Moreover, the benzamide (B126) scaffold is present in a number of approved drugs, including some histone deacetylase (HDAC) inhibitors and PARP inhibitors, suggesting that this compound could be investigated for similar or novel mechanisms of action in cancer therapy. nih.govnih.gov The presence of the n-butyl group may also influence its pharmacokinetic properties and cellular uptake, which could be advantageous for targeting specific tumor types.

Advancements in Synthetic Strategies for this compound Derivatives

The future therapeutic utility of this compound will be significantly enhanced by the development of advanced and efficient synthetic strategies to create a diverse library of its derivatives. The core structure of the molecule offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.

Leveraging the Propargyloxy Group for Click Chemistry: The terminal alkyne of the propargyloxy group is a prime handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This highly efficient and versatile reaction allows for the facile conjugation of a wide array of azide-containing molecules, including targeting ligands (e.g., peptides, antibodies), solubilizing groups (e.g., polyethylene (B3416737) glycol), or other pharmacophores to create multifunctional drug candidates. dergipark.org.tr Future synthetic efforts should focus on creating libraries of 1,2,3-triazole-containing derivatives of this compound. This approach could lead to the development of targeted drug delivery systems or compounds with dual mechanisms of action.

Modification of the Benzamide and Nitroaromatic Core: The synthesis of analogues with variations in the N-alkyl chain, the position and nature of substituents on the aromatic ring, and even replacement of the nitro group with other electron-withdrawing groups (e.g., trifluoromethyl) could yield compounds with improved properties. mdpi.com For instance, altering the length and branching of the N-alkyl chain can impact lipophilicity and membrane permeability. Modifications to the nitroaromatic ring could modulate the reduction potential, potentially altering the spectrum of microbial or cancer cell sensitivity. Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be employed for the efficient construction of these more complex derivatives.

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the integration of advanced "omics" technologies is indispensable. These high-throughput approaches can provide a global view of the molecular changes induced by the compound in biological systems.

Proteomics for Target Identification: Chemoproteomics, a sub-discipline of proteomics, can be a powerful tool to identify the direct protein targets of this compound. nih.gov By designing a "clickable" version of the molecule, researchers can use it as a probe to covalently label its binding partners in cell lysates or even in living cells. Subsequent mass spectrometry-based analysis can then identify these proteins, offering direct insights into the compound's mechanism of action. asbmb.org This approach could reveal novel targets that are not readily apparent from the compound's structure alone. Furthermore, global proteomic profiling of cells treated with the compound can reveal downstream effects on protein expression and cellular pathways, helping to build a comprehensive picture of its biological activity. youtube.com

Genomics and Transcriptomics for Biomarker Discovery: Genomic and transcriptomic approaches can be used to identify genetic biomarkers that predict sensitivity or resistance to this compound. For example, screening a panel of cancer cell lines with known genomic profiles could identify specific mutations or gene expression signatures that correlate with drug efficacy. This information is invaluable for patient stratification in future clinical trials. In the context of antimicrobial activity, sequencing the genomes of resistant mutants can pinpoint the genes involved in the mechanism of resistance, which can inform the development of next-generation compounds that circumvent these mechanisms.

Metabolomics for Mechanistic and Toxicity Insights: Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide a real-time snapshot of the physiological impact of a drug. By analyzing the metabolic perturbations caused by this compound, researchers can gain a deeper understanding of its effects on cellular metabolism and identify potential off-target effects or toxicity pathways. This is particularly relevant for a nitro-containing compound, as its metabolism can lead to the formation of reactive intermediates.

Q & A

Q. What are the recommended synthetic routes for N-Butyl-5-nitro-2-(2-propynyloxy)benzamide, and what critical reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Mitsunobu Reaction : Couple 3-bromo-5-hydroxybenzoic acid with a propargyl alcohol derivative (e.g., (R)-(−)-1-methoxy-2-propanol) to introduce the alkoxy group .

Ester Hydrolysis : Convert the resulting ester to a carboxylic acid using aqueous NaOH or LiOH .

Amide Coupling : React the acid with n-butylamine via coupling agents like HATU or EDCI in anhydrous dichloromethane (DCM) .

Pd-Mediated Coupling : Introduce the propargyloxy group via Sonogashira or Heck coupling under inert conditions (e.g., Pd(PPh₃)₄, CuI, and degassed THF) .

- Critical Conditions :

- Maintain anhydrous conditions during Pd-mediated steps to prevent catalyst poisoning.

- Optimize reaction time and temperature (e.g., 60–80°C for Sonogashira) to balance yield and side reactions.

- Purify intermediates via column chromatography or recrystallization to ensure purity .

Table 1 : Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DIAD, PPh₃, THF | Mitsunobu reaction for ether formation |

| 2 | LiOH, H₂O/THF | Ester hydrolysis |

| 3 | HATU, DIPEA, DCM | Amide coupling |

| 4 | Pd(PPh₃)₄, CuI, THF | Propargyloxy introduction |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .

- TLC : Monitor reaction progress using silica plates and UV visualization.

- Structural Confirmation :

- NMR (¹H/¹³C) : Verify proton environments (e.g., nitro group at δ 8.2–8.5 ppm, propargyl protons at δ 2.5–3.0 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

Advanced Questions

Q. How does the propargyloxy substituent influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The propargyloxy group enables:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or derivatization .

- Photocatalytic Reactions : Participate in [2+2] cycloadditions under UV light for ring formation.

- Stability Considerations : Propargyl ethers are prone to oxidation; stabilize via inert atmosphere storage (N₂/Ar) and antioxidants (e.g., BHT) .

Q. What strategies mitigate decomposition of intermediates during synthesis?

- Methodological Answer :

- Low-Temperature Storage : Store heat-sensitive intermediates (e.g., nitro-substituted benzamides) at 2–8°C .

- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Pd-mediated couplings) .

- Light Protection : Shield nitro compounds from UV/visible light to prevent photodegradation .

Q. How can computational modeling predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs) based on structural motifs (nitro groups, benzamide backbone) .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro) with activity trends from analogous compounds .

- ADMET Prediction : Employ SwissADME to estimate solubility, permeability, and metabolic stability .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Polymorphism Risk : Nitro and propargyl groups may lead to multiple crystal forms. Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate the desired polymorph .

- Software Tools : Refine crystal structures using SHELXL (for small molecules) or PHENIX (for twinned crystals) .

- Data Collection : Use high-resolution synchrotron X-ray sources (<1.0 Å) to resolve disordered propargyl groups .

Table 2 : Crystallography Workflow

| Step | Tool/Method | Purpose |

|---|---|---|

| Data Collection | Bruker D8 Venture | High-resolution diffraction |

| Structure Solution | SHELXD/SHELXE | Phase determination |

| Refinement | SHELXL | Optimize bond lengths/angles |

| Validation | PLATON | Check for voids/errors |

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.